molecular formula C13H16N6O2 B2965115 N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide CAS No. 1796991-82-6

N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide

Cat. No.: B2965115
CAS No.: 1796991-82-6
M. Wt: 288.311
InChI Key: DVTUGLCXMMVTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide is a complex organic compound that features a pyrazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the construction of the pyrimidine ring. The final step involves the coupling of these rings with butanamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide is unique due to the combination of both pyrazole and pyrimidine rings in its structure. This dual-ring system can confer unique chemical properties and biological activities that are not present in compounds with only one of these rings .

Properties

IUPAC Name

N-[2-oxo-2-[(2-pyrazol-1-ylpyrimidin-5-yl)amino]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-2-4-11(20)14-9-12(21)18-10-7-15-13(16-8-10)19-6-3-5-17-19/h3,5-8H,2,4,9H2,1H3,(H,14,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTUGLCXMMVTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.